molecular formula C19H10I4O5S B1216900 Iodophenol blue CAS No. 4430-24-4

Iodophenol blue

Cat. No.: B1216900
CAS No.: 4430-24-4
M. Wt: 858 g/mol
InChI Key: RXNYILISXGUYFG-UHFFFAOYSA-N
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Description

Iodophenol blue is an organic compound known for its deep blue color. It is a derivative of phenol, where one or more hydrogen atoms in the benzene ring are replaced by iodine atoms. This compound is particularly notable for its use in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodophenol blue can be synthesized through the Berthelot reaction, which involves the reaction of ammonia with hypochlorite and phenol in an alkaline condition. This reaction produces the blue-colored indophenol . Another method involves the laccase-catalyzed iodination of p-hydroxyarylcarbonyl and p-hydroxyarylcarboxylic acid derivatives using potassium iodide as the iodine source and aerial oxygen as the oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic halogenation of phenol with iodine. This method ensures the efficient production of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Iodophenol blue undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Iodophenol blue has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of iodophenol blue involves its ability to enhance chemiluminescence. When it reacts with hydrogen peroxide and oxygen, it produces oxidizing radical species such as hydroxyl radicals and superoxide anions. These radicals react with luminol anions to generate an unstable endoperoxide, which subsequently forms 3-aminophthalate in an excited state. The return of 3-aminophthalate to the ground state results in the emission of light, which is the basis of its chemiluminescent properties .

Comparison with Similar Compounds

  • 2-Iodophenol
  • 3-Iodophenol
  • 4-Iodophenol
  • Chlorophenol
  • Bromophenol

Comparison: Iodophenol blue is unique due to its deep blue color and its ability to enhance chemiluminescence. While other iodophenols like 2-iodophenol and 3-iodophenol also have iodine substituents, they do not exhibit the same level of chemiluminescent enhancement. Chlorophenol and bromophenol, on the other hand, have different halogen atoms and thus different reactivity and applications .

Properties

IUPAC Name

4-[3-(4-hydroxy-3,5-diiodophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10I4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNYILISXGUYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10I4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196115
Record name Iodophenol blue
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-24-4
Record name Iodophenol blue
Source CAS Common Chemistry
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Record name Iodophenol blue
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Record name Iodophenol blue
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Record name Iodophenol blue
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Record name 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2,6-diiodophenol] S,S-dioxide
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Record name IODOPHENOL BLUE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of Iodophenol Blue discussed in these research papers?

A1: While this compound has a variety of uses, the research papers provided primarily focus on its application as a colorimetric indicator in analytical chemistry. Specifically, it is used to determine the concentration of certain compounds through color change reactions. For instance, it is used in a colorimetric method for quantifying 2-(1-piperidino)ethyl benzilate ethylbromide [].

Q2: How does this compound facilitate the quantification of 2-(1-piperidino)ethyl benzilate ethylbromide?

A2: The research describes a method where this compound forms an association complex with 2-(1-piperidino)ethyl benzilate ethylbromide in a solution buffered to a specific pH (5.0 using a phosphate buffer). This association alters the absorbance properties of the solution, measurable at 598 mμ. By comparing this absorbance to a standard curve, the concentration of 2-(1-piperidino)ethyl benzilate ethylbromide can be determined [].

Q3: Besides its use in analytical chemistry, what other interesting property of this compound is highlighted in the research?

A3: One study observes that this compound, along with other triphenylmethane dyes like Bromophenol Blue and Bromocresol Green, exhibits a time-dependent accumulation in mouse tumor models after intravenous administration []. This suggests a potential application of these dyes in tumor imaging or targeted drug delivery.

Q4: Are there any structural similarities between the dyes mentioned (this compound, Bromophenol Blue, Bromocresol Green) that could explain their tendency to accumulate in tumor tissues?

A4: Yes, all three dyes belong to the triphenylmethane family, sharing a similar core structure. This structural similarity might be responsible for their comparable behavior in biological systems, including their interaction with specific tissues or cellular components. Further research is needed to elucidate the precise mechanism behind their tumor accumulation [, ].

Q5: What information do the provided research papers offer regarding the safety profile of this compound?

A5: While one study notes the selective accumulation of this compound in tumor tissue, the provided research primarily focuses on its analytical applications and does not offer in-depth information on its toxicological profile or long-term effects []. Further research and data are necessary to thoroughly assess the safety and potential risks associated with this compound exposure.

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